molecular formula C12H18F3NO3 B13817105 butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate

butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate

Cat. No.: B13817105
M. Wt: 281.27 g/mol
InChI Key: WPEYTXDPQFFBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is a chemical compound that features a piperidine ring substituted with a trifluoroacetyl group and a butan-2-yl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the acidic by-products. The resulting intermediate is then esterified with butan-2-ol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the trifluoroacetyl group to a different functional group.

    Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The piperidine ring provides structural stability and can interact with various biological receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Trifluoroacetyl piperidine: This compound shares the trifluoroacetyl group but lacks the butan-2-yl ester.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Another trifluoroacetyl-containing compound with different structural features.

Uniqueness

Butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate is unique due to the combination of the trifluoroacetyl group and the butan-2-yl ester, which imparts distinct chemical properties and potential applications. The presence of both functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C12H18F3NO3

Molecular Weight

281.27 g/mol

IUPAC Name

butan-2-yl 1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate

InChI

InChI=1S/C12H18F3NO3/c1-3-8(2)19-10(17)9-6-4-5-7-16(9)11(18)12(13,14)15/h8-9H,3-7H2,1-2H3

InChI Key

WPEYTXDPQFFBSD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1CCCCN1C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.